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Compound of Interest

Compound Name: Iopamidol Impurity (Desdiiodo Iopamidol)

Cat. No.: B602082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical techniques used in the impurity profiling of Iopam

the purity and safety of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast medium, is critical for patient safety and regulatory co

document outlines methods for the identification, quantification, and characterization of process-related impurities, degradation products, and residua

Introduction to Iopamidol and its Impurities
Iopamidol (N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide) is a complex m

impurities can arise from its multi-step synthesis, degradation, or storage.[2] Regulatory bodies like the ICH, USP, and EP mandate strict control over 

[2]

Types of Impurities:

Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products of side reactions. Examples include 5-Amin

acid and 5-nitroisophthalic acid.[3]

Degradation Impurities: These are formed due to the degradation of the Iopamidol molecule under the influence of light, heat, humidity, acid, or bas

Photodegradation, for instance, can lead to deiodination and hydroxylation.[4]

Residual Solvents: Organic volatile chemicals used during the synthesis and purification process.

A list of known Iopamidol impurities is provided in the table below.

Table 1: Common Iopamidol Impurities

Impurity Name Molecular Formula Molecular Weight ( g/mol )

Iopamidol Impurity A C₁₄H₁₈I₃N₃O₆ 705.02

Iopamidol Impurity B (Desmethyl Iopamidol) C₁₆H₂₀I₃N₃O₈ 763.06

Iopamidol Impurity C C₁₆H₂₀I₃N₃O₇ 747.06

Iopamidol Impurity D C₁₄H₁₅I₃N₂O₇ 703.99

Iopamidol Impurity E C₁₉H₂₄I₃N₃O₉ 819.12

Iopamidol Impurity F C₁₆H₂₀I₃N₃O₆ 731.06

Iopamidol Impurity G C₁₇H₂₂I₃N₃O₈ 777.09

Iopamidol Impurity J C₁₆H₂₀I₃N₃O₇ 747.06

Analytical Techniques for Impurity Profiling
A multi-faceted analytical approach is necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the prima

the separation and quantification of non-volatile impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the identification and
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elucidation of unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for the analysis of residual solvents.

General analytical workflow for Iopamidol impurity profiling.

Experimental Protocols
HPLC Method for Quantification of Iopamidol and its Impurities
This method is designed for the separation and quantification of known Iopamidol impurities in the bulk drug substance.

3.1.1. Chromatographic Conditions

Parameter Condition

Column C18, 250 mm x 4.6 mm, 10 µm

Mobile Phase Water:Methanol (Gradient)

Gradient Program Time (min)

0

25

30

31

40

Flow Rate 1.0 mL/min

Column Temperature 25°C

Detection UV at 240 nm

Injection Volume 20 µL

3.1.2. Sample Preparation

Standard Solution: Accurately weigh and dissolve Iopamidol and its known impurity reference standards in the mobile phase (initial conditions) to o

concentration of approximately 10 µg/mL for each.

Test Solution: Accurately weigh and dissolve approximately 25 mg of the Iopamidol sample in 25 mL of the mobile phase (initial conditions).

3.1.3. System Suitability

Parameter Acceptance Criteria

Tailing Factor (for Iopamidol peak) ≤ 2.0

Theoretical Plates (for Iopamidol peak) ≥ 2000

Resolution (between Iopamidol and nearest eluting impurity) ≥ 1.5

%RSD for replicate injections of standard ≤ 2.0%

3.1.4. Quantitative Data (Illustrative)

The following table presents typical validation parameters for an HPLC method for Iopamidol impurity profiling. Actual values must be determined dur

validation.
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Impurity Retention Time (min) LOD (µg/mL) LOQ (µg/mL) Linearity (r²)

Impurity A 8.5 0.05 0.15 >0.999

Impurity B 12.2 0.04 0.12 >0.999

Impurity C 15.8 0.06 0.18 >0.998

Iopamidol 18.3 - - -

Impurity D 21.1 0.05 0.15 >0.999

graph "HPLC_Workflow" {

layout=dot;

rankdir=TB;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#5F6368", fontcolo

edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"];

"Prepare_Solutions" [label="Prepare Standard and\nTest Solutions"];

"Setup_HPLC" [label="Set Up HPLC System\n(Column, Mobile Phase, etc.)"];

"Equilibrate" [label="Equilibrate System"];

"Inject_Standard" [label="Inject Standard Solution\n(System Suitability)"];

"Check_Suitability" [shape=diamond, label="System Suitability\nPass?"];

"Inject_Sample" [label="Inject Test Solution"];

"Analyze_Data" [label="Acquire and Analyze Data"];

"Report" [label="Generate Report"];

"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Prepare_Solutions";

"Prepare_Solutions" -> "Setup_HPLC";

"Setup_HPLC" -> "Equilibrate";

"Equilibrate" -> "Inject_Standard";

"Inject_Standard" -> "Check_Suitability";

"Check_Suitability" -> "Inject_Sample" [label="Yes"];

"Check_Suitability" -> "Setup_HPLC" [label="No"];

"Inject_Sample" -> "Analyze_Data";

"Analyze_Data" -> "Report";

"Report" -> "End";

}

Workflow for HPLC analysis of Iopamidol impurities.

LC-MS/MS Method for Identification of Iopamidol Impurities
This method is used for the structural elucidation of known and unknown impurities, particularly those generated during forced degradation studies.

3.2.1. Chromatographic and Mass Spectrometric Conditions
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Parameter Condition

LC System UPLC/UHPLC system

Column C18, 100 mm x 2.1 mm, 1.7 µm

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient Program Optimized for separation of degradation products

Flow Rate 0.3 mL/min

Column Temperature 40°C

Mass Spectrometer Q-TOF or Orbitrap

Ionization Mode ESI Positive and Negative

Scan Mode Full Scan MS and MS/MS (Data-Dependent Acquisition)

Collision Energy Ramped for fragmentation

3.2.2. Sample Preparation

Samples from forced degradation studies are diluted with the mobile phase (initial conditions) to an appropriate concentration for LC-MS analysis.

GC-MS Headspace Method for Residual Solvents
This method is for the determination of residual solvents in the Iopamidol active pharmaceutical ingredient (API).

3.3.1. GC-MS and Headspace Conditions

Parameter Condition

GC System Gas Chromatograph with Mass Spectrometer

Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm

Carrier Gas Helium

Oven Program 40°C (5 min), then 10°C/min to 240°C (5 min)

Injector Temperature 250°C

MS Transfer Line 250°C

Ion Source Temp 230°C

Headspace Sampler

Vial Equilibration Temp 80°C

Vial Equilibration Time 20 min

Injection Volume 1 mL of headspace

3.3.2. Sample Preparation

Standard Solution: Prepare a stock solution of relevant residual solvents in a suitable solvent (e.g., DMSO). Dilute to the required concentration for

Test Solution: Accurately weigh about 100 mg of Iopamidol into a headspace vial and add 1 mL of diluent.

3.3.3. Quantitative Data (Illustrative)
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Solvent Class Limit (ppm) LOD (ppm) LOQ (ppm)

Methanol 2 3000 10 30

Acetone 3 5000 15 45

Isopropanol 3 5000 10 30

Dichloromethane 2 600 5 15

Toluene 2 890 2 6

Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods and to identify potential degradation prod

form under various stress conditions.

4.1. Protocol for Forced Degradation

Prepare solutions of Iopamidol (typically 1 mg/mL) and subject them to the following stress conditions:

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

Thermal Degradation: Heat solid drug at 105°C for 48 hours.

Photodegradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

Samples should be analyzed by the validated HPLC and LC-MS methods to identify and quantify the degradation products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

2. veeprho.com [veeprho.com]

3. Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis o
contrast agent iopamidol. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

4. go.drugbank.com [go.drugbank.com]

To cite this document: BenchChem. [Application Notes and Protocols for the Analytical Profiling of Iopamidol Impurities]. BenchChem, [2025]. [Onlin
Available at: [https://www.benchchem.com/product/b602082#analytical-techniques-for-iopamidol-impurity-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental 

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering

scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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